2-Ethynylpyrrolidine

Vue d'ensemble

Description

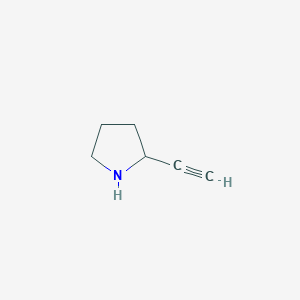

2-Ethynylpyrrolidine is a heterocyclic organic compound that contains a pyrrolidine ring with an ethynyl group attached to it. This compound has gained significant attention due to its potential biological activity and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2-Ethynylpyrrolidine involves the use of N-Boc-D-proline methyl ester as a starting material. The synthesis proceeds through a tandem reduction-Ohira-Bestmann reaction. The reaction conditions include the use of dichloromethane as a solvent, cooling the reaction mixture to -76°C, and the addition of DIBAL-H (diisobutylaluminum hydride) as a reducing agent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethynylpyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can yield alkenes or alkanes.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Ethynylpyrrolidine has shown promise in the development of pharmacological agents. Its structure allows for modifications that can enhance biological activity. Notably, research has indicated its potential as a scaffold for creating drugs targeting specific receptors in the central nervous system.

Case Study: Muscarinic Acetylcholine Receptor Modulation

A study investigated the structure-activity relationships (SAR) of compounds related to this compound and their effects on muscarinic acetylcholine receptors (mAChRs). The findings revealed that derivatives of this compound exhibited significant positive allosteric modulation of the M3 subtype of mAChR, which is implicated in various physiological processes including smooth muscle contraction and neurotransmission. The compound demonstrated favorable pharmacokinetic properties, suggesting its utility as a therapeutic agent for conditions like overactive bladder and other disorders related to cholinergic signaling .

Material Science

The compound's unique properties also make it suitable for applications in material science, particularly in the synthesis of polymers and advanced materials.

Synthesis of Functional Polymers

Research has shown that this compound can be utilized as a monomer in the production of functionalized polymers. These polymers have applications in drug delivery systems due to their biocompatibility and ability to encapsulate various therapeutic agents . The incorporation of this compound into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials.

Synthetic Intermediate

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules.

Synthetic Pathways

Various synthetic routes have been developed to obtain this compound, allowing chemists to explore its reactivity further. For instance, it can be synthesized through the reaction of pyrrolidine with acetylene under controlled conditions. This versatility makes it a valuable building block for creating diverse chemical entities .

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Proline | High | Essential amino acid; protein synthesis |

| Hydroxyproline | Moderate | Important for collagen stability |

| Pyrrolidine-2-carboxylic acid | Moderate | Non-methylated analogue; less bioactive |

Mécanisme D'action

The mechanism of action of 2-Ethynylpyrrolidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparaison Avec Des Composés Similaires

2-Ethynylpyridine: Contains a pyridine ring with an ethynyl group.

2-Ethynylthiophene: Contains a thiophene ring with an ethynyl group.

3-Ethynylpyridine: Contains a pyridine ring with an ethynyl group at the third position.

Uniqueness: 2-Ethynylpyrrolidine is unique due to its pyrrolidine ring structure, which imparts different chemical and biological properties compared to similar compounds with pyridine or thiophene rings. This uniqueness makes it valuable for specific applications in research and industry .

Activité Biologique

2-Ethynylpyrrolidine, a compound characterized by its unique pyrrolidine ring and ethynyl substitution, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a five-membered nitrogen-containing ring with an ethynyl group at the second position. This structural configuration is crucial for its reactivity and biological activity. The compound appears as a white to yellow solid and has a CAS number of 853304-19-5.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes by binding to their active sites, thus preventing normal enzymatic functions. The exact molecular pathways involved are context-dependent but often relate to enzyme inhibition and modulation of signaling pathways.

Biological Targets

Studies have shown that this compound exhibits notable activity against various biological targets:

- Dipeptidyl Peptidase IV (DPP-IV) : It has been identified as a potential inhibitor of DPP-IV, an enzyme implicated in glucose metabolism and type 2 diabetes management. Inhibition of DPP-IV may enhance insulin secretion and promote β-cell proliferation in diabetic models .

- Enzymatic Pathways : The compound is also being explored for its effects on polyamine biosynthesis pathways, particularly through inhibition of the enzyme methylthioadenosine phosphorylase (MTAP), which may have implications in cancer therapeutics .

Synthesis Methods

The synthesis of this compound typically involves several steps, often utilizing ethynylation reactions with pyrrolidine derivatives. Common methods include:

- Ethynylation Reactions : Employing terminal alkynes in the presence of catalysts to introduce the ethynyl group into the pyrrolidine structure.

- Multistep Synthesis : Utilizing various organic transformations to achieve the desired compound from simpler precursors.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound:

- Antimicrobial Activity : Preliminary tests have indicated that derivatives of this compound exhibit antimicrobial properties against strains such as E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

- Inhibitory Effects on Cancer Cell Lines : Research has demonstrated that certain analogs of this compound can inhibit cell proliferation in various cancer cell lines, showcasing its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Ethynylpyridine | Not specified | Contains a pyridine ring; different biological properties. |

| 3-Ethynylpyridine | Not specified | Ethynyl group at third position; potential for varied reactivity. |

| (R)-Ethyl pyrrolidine-2-carboxylate hydrochloride | 56777374 | Contains a carboxylate group; potential for different biological activities. |

The unique pyrrolidine structure of this compound differentiates it from other derivatives, influencing both its chemical reactivity and biological activities.

Propriétés

IUPAC Name |

2-ethynylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h1,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODJJQTYBSNLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561062 | |

| Record name | 2-Ethynylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853304-19-5 | |

| Record name | 2-Ethynylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-ethynylpyrrolidine in the synthesis of antofine and cryptopleurine?

A1: this compound serves as a crucial starting material in the total synthesis of antofine. The synthesis utilizes optically pure α-amino acids and involves only seven steps from known this compound or 2-ethynylpiperidine derivatives. [] This approach is notable for being free of protecting groups, simplifying the synthesis process.

Q2: What are the key chemical transformations involving this compound in this synthesis?

A2: Two key steps involving this compound are:

- Alkyne Hydration: This step converts the alkyne group in this compound to a ketone, forming a β-aminoketone intermediate. Careful pH control and selection of a suitable metal additive are crucial to minimize racemization during this step. []

- [5+5]-Cycloaddition: A chromium carbene complex facilitates a net [5+5]-cycloaddition, building the core structure of the target molecule using the modified this compound derivative. []

Q3: What challenges were encountered during the synthesis involving this compound and how were they addressed?

A3: A significant challenge was racemization of the β-aminoketone intermediate during alkyne hydration. This issue was mitigated by carefully controlling the pH of the reaction and selecting an appropriate metal additive. [] This careful optimization highlights the importance of understanding the reactivity of this compound derivatives in achieving high stereoselectivity in the synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.